Allyl cyanoacetate
CAS No.: 13361-32-5
Cat. No.: VC20958379
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13361-32-5 |
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Molecular Formula | C6H7NO2 |
Molecular Weight | 125.13 g/mol |
IUPAC Name | prop-2-enyl 2-cyanoacetate |
Standard InChI | InChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2 |
Standard InChI Key | WXKCRCGKCOKJEF-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)CC#N |
Canonical SMILES | C=CCOC(=O)CC#N |
Physical and Chemical Properties
Allyl cyanoacetate exhibits distinct physical and chemical properties that make it valuable for various applications. The compound exists as a colorless to light yellow clear liquid at room temperature .
Basic Physical Properties
The variation in reported boiling points can be attributed to different measurement conditions and pressures used during analysis by various manufacturers and researchers .
Chemical Properties
Allyl cyanoacetate contains two key functional groups: a cyano group (-CN) and an ester group (-COOCH₂CH=CH₂). The cyano group contributes to the acidity of the α-hydrogen atoms, making the compound highly reactive in base-catalyzed reactions. The allyl group in the ester portion provides an additional site for reactions, particularly in cycloaddition and rearrangement processes .
The compound readily participates in nucleophilic substitution reactions, alkylation reactions, and can serve as a Michael acceptor in conjugate addition reactions. Its reactivity profile makes it particularly valuable in organic synthesis .
Chemical Structure and Identification
Structure
The molecular formula of allyl cyanoacetate is C₆H₇NO₂, with a structure featuring an allyl ester group connected to a cyanoacetic acid moiety .
Chemical Identifiers
Synthesis Methods
Several methods have been developed for the synthesis of allyl cyanoacetate, with recent innovations focusing on more efficient and environmentally friendly approaches.
Conventional Synthesis
Traditional methods for synthesizing allyl cyanoacetate involve the direct esterification of cyanoacetic acid with allyl alcohol under acidic conditions. This approach typically requires catalysts and elevated temperatures to achieve good yields .
Patent Process (GB2583146A)
A novel approach described in patent GB2583146A offers an alternative synthesis method using aspartic acid as a starting material. This process involves:
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Reacting aspartic acid with an alcohol (such as allyl alcohol) in the presence of an acetyl halide to form a beta-ester of aspartic acid
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Separating the beta-ester of aspartic acid
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Reacting the beta-ester with a halogenating agent to form a cyanoacetate
The patent specifically states: "The alcohol should be used in an amount of about 5 to about 25 equivalents, such as about 10 to about 20 equivalents, desirably about 12 to about 17 equivalents" .
This method represents a significant advancement as it uses naturally occurring aspartic acid as a precursor, potentially providing a more sustainable route to cyanoacetates including allyl cyanoacetate.
One-Pot Synthesis
Applications in Organic Chemistry
Allyl cyanoacetate serves as a versatile building block in organic synthesis with numerous applications in research and industrial settings.
As a Chemical Intermediate
The compound functions primarily as a chemical or reaction intermediate in the synthesis of more complex molecules. Its dual functionality (cyano and ester groups) makes it particularly valuable for constructing diverse molecular frameworks .
In Asymmetric Synthesis
Recent research has demonstrated the utility of allyl cyanoacetate in asymmetric synthesis, particularly in iridium-catalyzed reactions. A significant study published in chemical literature reports:
"We report an Ir-catalyzed double allylic alkylation reaction in which bisnucleophilic cyanoacetate reacted successionally with electrophilic π-allyl-Ir species, producing various pseudo-C₂-symmetrical cyanoacetate derivatives in high yield with excellent stereocontrol" .
This research highlights the compound's value in creating molecules with defined stereochemistry, which is critical for pharmaceutical and fine chemical applications.
In Regioselective Alkylation
Research has also explored the use of allyl cyanoacetate in regioselective asymmetric allylic alkylation reactions. One study employed a heterobimetallic platinum/palladium catalyst system to achieve:
"Stereo- and regioselective allylation reactions of α-cyanoacetate pronucleophiles with allylic acetates... The reaction of α-cyanoacetates delivers linear allylation products with exclusive regioselectivity and high E/Z-selectivity for the new C=C double bond" .
In Cyanoacrylate Synthesis
Allyl cyanoacetate serves as a precursor in the production of cyanoacrylate adhesives, commonly known as "super glue" type adhesives. The traditional synthesis involves a Knoevenagel condensation between formaldehyde and alkyl cyanoacetates, including allyl cyanoacetate, followed by polymerization and thermal depolymerization steps .
Research Findings and Current Studies
Recent scientific literature demonstrates continuous interest in allyl cyanoacetate as a valuable reagent in organic synthesis research.
Stereodivergent Synthesis
A significant research development involves using allyl cyanoacetate in iridium-catalyzed asymmetric double allylic alkylation reactions. This approach enables the construction of molecules with multiple stereogenic centers with high selectivity. The researchers reported:
"By combining the appropriate enantiomer of the chiral ligand for the iridium catalyst with adjusting the adding sequence of two distinct allylic precursors, we were able to predictably prepare six of all eight stereoisomers of the corresponding products containing three contiguous tertiary–quaternary–tertiary stereocenters in good yield with excellent stereoselective control" .
This demonstrates the compound's utility in creating structurally complex molecules with precise stereochemical control.
Allyl Cyanate/Isocyanate Rearrangement
Research has also explored the use of allyl cyanoacetate in -sigmatropic rearrangement reactions, particularly in the synthesis of glycal derivatives:
"Initial dehydration of the carbamate to the corresponding elusive cyanate is followed by spontaneous -sigmatropic rearrangement to the isocyanate, which is conveniently trapped with a nucleophile to afford the final products" .
This reaction pathway enables the stereoselective synthesis of N-glycosides and diaminosugar derivatives, demonstrating the compound's value in creating complex carbohydrate structures.
Heterobimetallic Catalysis
Innovative research has examined the use of heterobimetallic Pt(II)/Pd(II) complexes for allylation reactions of α-cyanoacetates:
"The reaction of α-cyanoacetates delivers linear allylation products with exclusive regioselectivity and high E/Z-selectivity for the new C=C double bond. Although the enantioselectivities attained are moderate, they are significantly higher than with related mono-Pd(II) or -Pt(II) catalysts or the corresponding bis-Pd(II) complex, which indicates cooperation of the different metals" .
This research represents an advancement in developing selective catalytic methods using allyl cyanoacetate as a substrate.
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